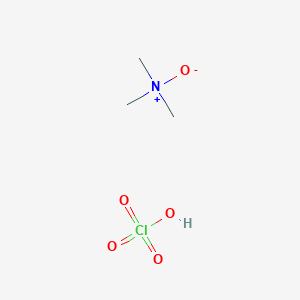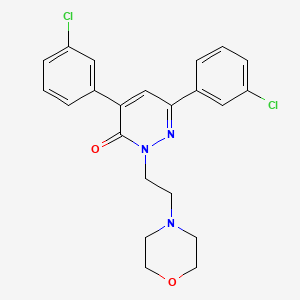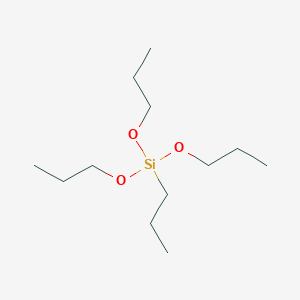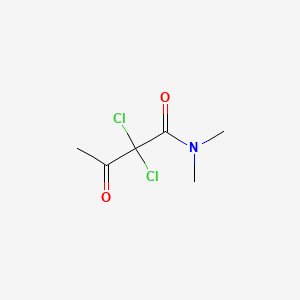
2,2-Dichloro-N,N-dimethyl-3-oxobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-N,N-dimethyl-3-oxobutyramide is an organic compound with the molecular formula C6H9Cl2NO2. It is a derivative of acetoacetamide, characterized by the presence of two chlorine atoms and a dimethyl group. This compound is primarily used in various chemical syntheses and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N,N-dimethyl-3-oxobutyramide typically involves the chlorination of N,N-dimethylacetoacetamide. The process begins with the reaction of N,N-dimethylacetoacetamide with chlorine gas in the presence of a suitable solvent like chloroform. The reaction is carried out at low temperatures (0°C to 5°C) to ensure controlled chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced chlorination techniques and continuous flow reactors ensures efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-N,N-dimethyl-3-oxobutyramide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetoacetamides, while reduction reactions can produce N,N-dimethyl-3-hydroxybutyramide .
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-N,N-dimethyl-3-oxobutyramide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-N,N-dimethyl-3-oxobutyramide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modification of biomolecules, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethylacetoacetamide
- N,N-Diethylacetoacetamide
- 2,3-Dichloro-N,N-dimethylaniline
Uniqueness
2,2-Dichloro-N,N-dimethyl-3-oxobutyramide is unique due to the presence of two chlorine atoms, which significantly influence its reactivity and chemical properties. This makes it distinct from other acetoacetamide derivatives, providing unique opportunities for its use in various chemical syntheses and industrial applications .
Eigenschaften
CAS-Nummer |
22543-26-6 |
|---|---|
Molekularformel |
C6H9Cl2NO2 |
Molekulargewicht |
198.04 g/mol |
IUPAC-Name |
2,2-dichloro-N,N-dimethyl-3-oxobutanamide |
InChI |
InChI=1S/C6H9Cl2NO2/c1-4(10)6(7,8)5(11)9(2)3/h1-3H3 |
InChI-Schlüssel |
VZYZILNMQDUERW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)N(C)C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


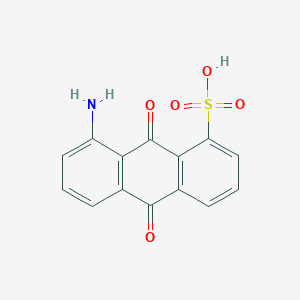
![1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane](/img/structure/B14698492.png)
![Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-](/img/structure/B14698499.png)

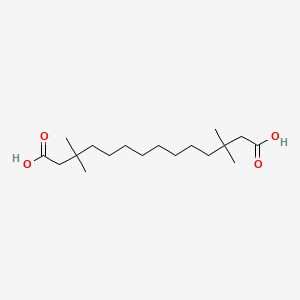
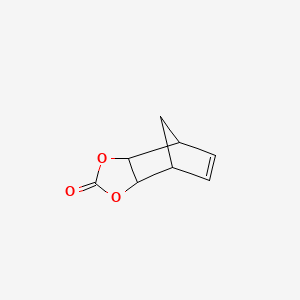
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B14698526.png)
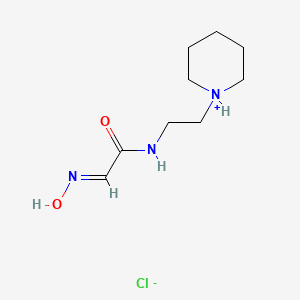
![Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate](/img/structure/B14698547.png)
